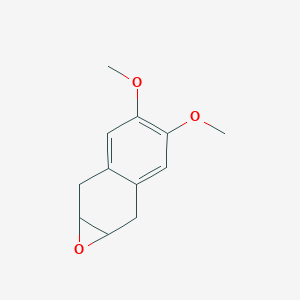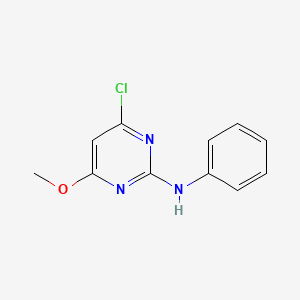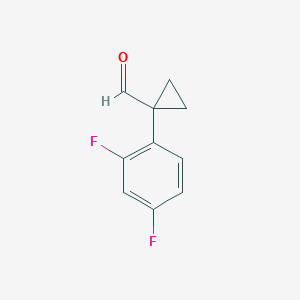
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H8F2O It features a cyclopropane ring attached to a 2,4-difluorophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of 2,4-difluorophenyl-substituted alkenes using diazo compounds in the presence of a transition metal catalyst. The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid.
Reduction: 1-(2,4-Difluorophenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The cyclopropane ring and fluorine atoms may also influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the 2,4-difluorophenyl group, making it less sterically hindered and potentially more reactive.
2,4-Difluorobenzaldehyde: Lacks the cyclopropane ring, which may affect its reactivity and applications.
1-(2,4-Difluorophenyl)ethanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde is unique due to the combination of a cyclopropane ring, a 2,4-difluorophenyl group, and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8F2O |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5-6H,3-4H2 |
Clé InChI |
VVVQGZOWNHDLAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


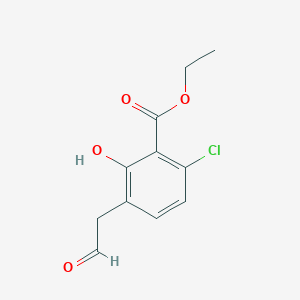

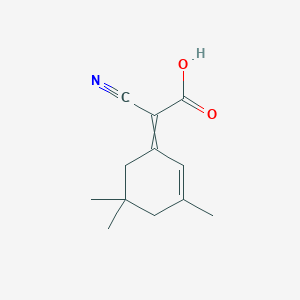
![Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B8407244.png)



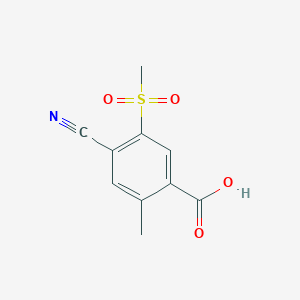
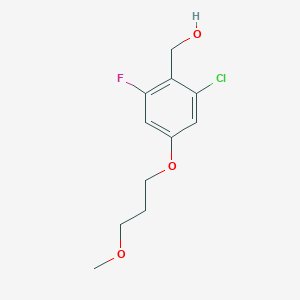
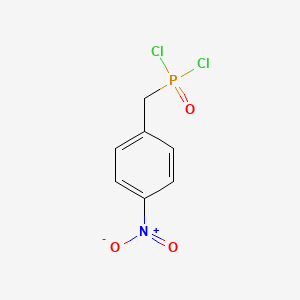
![2-[1-(2,2-Dimethyl-1,3-dioxan-5-yl)cyclohexyl]ethanol](/img/structure/B8407296.png)
![1'-methyl-1-phenylspiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B8407299.png)
